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Compound of Interest

Compound Name: 3-Borono-2-chlorobenzoic acid

Cat. No.: B566857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-

Bromo-2-chlorobenzoic acid (CAS No: 56961-27-4).[1] Due to the limited availability of

experimentally derived spectra in public databases, this document presents predicted Nuclear

Magnetic Resonance (NMR) data alongside expected characteristic peaks for Infrared (IR)

Spectroscopy and Mass Spectrometry (MS). The information herein serves as a valuable

resource for the identification, characterization, and quality control of this compound in

research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 3-Bromo-2-

chlorobenzoic acid. These values are derived from computational models and an analysis of

the compound's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-2-chlorobenzoic acid (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 - 8.2 d 1H Aromatic H

~7.6 - 7.8 t 1H Aromatic H

~7.4 - 7.6 d 1H Aromatic H

~10.0 - 13.0 br s 1H -COOH

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-2-chlorobenzoic acid (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~170 - 175 C=O (Carboxylic Acid)

~135 - 140 Aromatic C-Cl

~130 - 135 Aromatic C-Br

~125 - 135 Aromatic CH

~120 - 130 Aromatic C-COOH

Note: Predicted NMR data is generated using computational algorithms and should be

confirmed by experimental analysis.

Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorption Bands for 3-Bromo-2-chlorobenzoic acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong C=O stretch (Carboxylic Acid)

1550-1600 Medium C=C stretch (Aromatic Ring)

1210-1320 Strong C-O stretch (Carboxylic Acid)

1000-1100 Medium-Strong C-Cl stretch

550-750 Medium-Strong C-Br stretch

920 Medium, Broad O-H bend (Carboxylic Acid)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for 3-Bromo-2-chlorobenzoic acid

m/z Interpretation

234/236
[M]⁺ Molecular ion peak (presence of Br and Cl

isotopes)

217/219 [M-OH]⁺

189/191 [M-COOH]⁺

154 [M-Br]⁺ or [M-Cl-CO]⁺

75/77 [C₆H₄Cl]⁺ or [C₆H₄Br]⁺ fragments

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 3-Bromo-

2-chlorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
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Materials:

3-Bromo-2-chlorobenzoic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

5 mm NMR tubes

Volumetric flask and pipette

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation:

Accurately weigh the required amount of 3-Bromo-2-chlorobenzoic acid.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Add a small amount of TMS as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse sequence.

Typical spectral width: -2 to 13 ppm.
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Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical spectral width: -10 to 220 ppm.

Number of scans: 1024 or more, depending on the concentration.

Relaxation delay: 2-10 seconds.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts relative to the TMS signal.

Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

3-Bromo-2-chlorobenzoic acid (solid powder)

FT-IR spectrometer with an ATR accessory

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply firm and even pressure to ensure good contact between the

sample and the crystal.

Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Method 2: Potassium Bromide (KBr) Pellet

Materials:

3-Bromo-2-chlorobenzoic acid (1-2 mg)

Dry, spectroscopic grade KBr (100-200 mg)

Agate mortar and pestle

Pellet press

Procedure:

Sample Preparation: Grind the 3-Bromo-2-chlorobenzoic acid and KBr together in the agate

mortar to a fine, homogeneous powder.

Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

collect the spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Ionization Method: Electron Ionization (EI)

Materials:

3-Bromo-2-chlorobenzoic acid
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Volatile organic solvent (e.g., methanol, dichloromethane)

Mass spectrometer with an EI source

Procedure:

Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct

insertion probe may be used. Alternatively, the sample can be dissolved in a volatile solvent

and introduced via a gas chromatograph (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 3-Bromo-2-chlorobenzoic acid.
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Caption: General workflow for the spectroscopic analysis of 3-Bromo-2-chlorobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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